molecular formula C6H13NO2 B045791 N-Methoxy-N,2-dimethylpropanamide CAS No. 113778-69-1

N-Methoxy-N,2-dimethylpropanamide

Cat. No.: B045791
CAS No.: 113778-69-1
M. Wt: 131.17 g/mol
InChI Key: HAWUPFPGLDIOFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

N-Methoxy-N,2-dimethylpropanamide, also known as N-METHOXY-N-METHYLISOBUTYRAMIDE, is primarily used as a ligand in the synthesis of metal complexes . Its primary targets are metal ions, particularly tantalum ions . These ions play a crucial role in the formation of metal complexes that have potential applications in various fields, including the fabrication of thin films .

Mode of Action

The compound interacts with its targets (metal ions) by forming a chelating bond . This interaction results in the formation of stable metal complexes . The two alkyl substituents on the ligands prevent intermolecular interactions, rendering the monomeric metal complexes and improving their stability .

Biochemical Pathways

It’s known that the compound plays a significant role in the metathesis reactions involved in the synthesis of metal complexes . These complexes can potentially be applied as precursors for tantalum oxide thin films .

Pharmacokinetics

Its solubility in chloroform, dcm, and ethyl acetate suggests that it may have good bioavailability .

Result of Action

The primary result of this compound’s action is the formation of stable metal complexes . These complexes have superior thermal characteristics and stability . They could potentially be applied as precursors for tantalum oxide thin films, which have a wide range of applications .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its storage temperature should be at room temperature in a sealed, dry environment to maintain its stability . Furthermore, exposure to air can transform certain complexes into new dimeric structures .

Biochemical Analysis

Biochemical Properties

It is known that this compound is an intermediate in the synthesis of pteridine derivatives Pteridines are involved in various biochemical reactions and interact with a variety of enzymes, proteins, and other biomolecules

Molecular Mechanism

It is known that this compound is involved in the synthesis of pteridine derivatives , which can have various effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Chemical Reactions Analysis

Types of Reactions: N-Methoxy-N,2-dimethylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: N-Methoxy-N,2-dimethylpropanamide is unique due to its specific methoxy group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific synthetic routes and applications where other similar compounds may not be as effective .

Biological Activity

N-Methoxy-N,2-dimethylpropanamide, also known as bilastine , is a chemical compound recognized for its significant biological activity, particularly as a histamine H₁ receptor antagonist. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

Bilastine is characterized by the molecular formula C14H18ClNO2C_{14}H_{18}ClNO_2, featuring a phenyl ring with a chloroacetyl group and an this compound moiety. The unique arrangement of these functional groups contributes to its distinct chemical reactivity and biological activity.

Structural Feature Description
Phenyl RingSubstituted with a chloroacetyl group
N-Methoxy GroupEnhances solubility and binding properties
Dimethylpropanamide MoietyContributes to the compound's pharmacological profile

Bilastine primarily functions by blocking the action of histamine at H₁ receptors, which are implicated in allergic reactions. This antagonistic action helps alleviate symptoms such as sneezing, itching, and runny nose associated with allergic rhinitis and urticaria (hives) .

Furthermore, research indicates that bilastine may possess anti-inflammatory properties . It has been observed to inhibit the release of inflammatory mediators and reduce the migration of inflammatory cells, suggesting a dual mechanism where it not only blocks histamine but also modulates inflammatory responses .

Antihistaminic Activity

Bilastine demonstrates effective antihistaminic activity, comparable to other second-generation antihistamines. Its prolonged action allows for once-daily dosing, making it convenient for patients .

Anti-inflammatory Effects

Preliminary studies suggest that bilastine can reduce inflammation through various pathways:

  • Inhibition of cytokine release
  • Reduction in leukocyte migration to sites of inflammation

This dual functionality positions bilastine as a potentially valuable treatment option beyond traditional antihistamines .

Case Studies and Research Findings

  • Clinical Efficacy in Allergic Rhinitis : A randomized controlled trial involving patients with allergic rhinitis showed that bilastine significantly reduced nasal symptoms compared to placebo. Patients reported improved quality of life and symptom relief within hours of administration .
  • Safety Profile : In clinical assessments, bilastine was well-tolerated with minimal side effects. Unlike first-generation antihistamines, it exhibited low sedative effects, making it suitable for daytime use .
  • Antiproliferative Effects : Some studies have indicated that compounds structurally similar to bilastine exhibit antiproliferative effects against various cancer cell lines. This suggests potential avenues for further research into bilastine's role in oncology .

Properties

IUPAC Name

N-methoxy-N,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-5(2)6(8)7(3)9-4/h5H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAWUPFPGLDIOFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60446309
Record name N-Methoxy-N,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60446309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113778-69-1
Record name N-Methoxy-N,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60446309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Methoxy-N,2-dimethylpropanamide
Reactant of Route 2
Reactant of Route 2
N-Methoxy-N,2-dimethylpropanamide
Reactant of Route 3
Reactant of Route 3
N-Methoxy-N,2-dimethylpropanamide
Reactant of Route 4
Reactant of Route 4
N-Methoxy-N,2-dimethylpropanamide
Reactant of Route 5
Reactant of Route 5
N-Methoxy-N,2-dimethylpropanamide
Reactant of Route 6
Reactant of Route 6
N-Methoxy-N,2-dimethylpropanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.